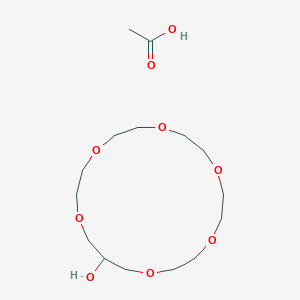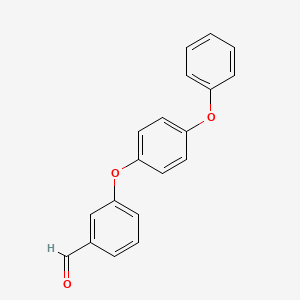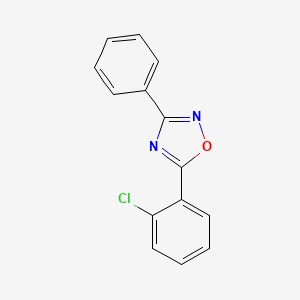
5-(2-Chlorophenyl)-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-3-phenyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, with a chlorophenyl and a phenyl group attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl groups.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(2-Chlorophenyl)-3-phenyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains. It is also being investigated for its potential use in developing new antibiotics.
Medicine: In medicinal chemistry, the compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(2-Chlorophenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
**Similar Comp
Propriétés
Numéro CAS |
77774-27-7 |
|---|---|
Formule moléculaire |
C14H9ClN2O |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9ClN2O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
FHZGMVHQVQHJKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
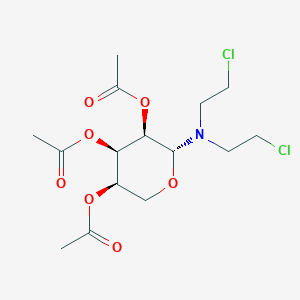
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
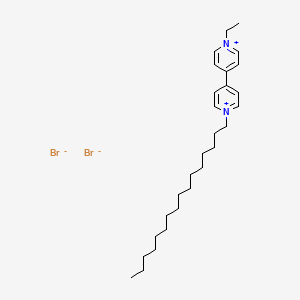

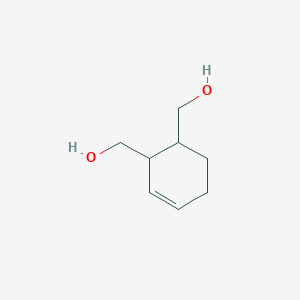
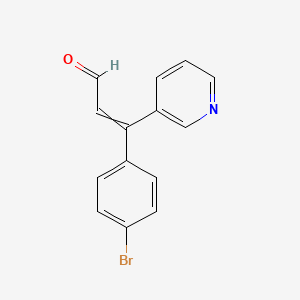

![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
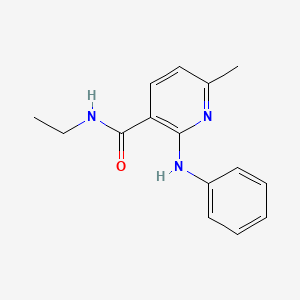
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
